Myrciacitrin V is a flavonoid compound belonging to the Myrciacitrins class, which are derived from various species of the Myrcia genus. This compound is notable for its potential biological activities, including antioxidant and antidiabetic properties. The interest in Myrciacitrin V has grown due to its presence in natural products and its possible therapeutic applications.
Myrciacitrin V is primarily extracted from Myrcia multiflora, a plant known for its medicinal properties. The extraction process typically involves using solvents to isolate the flavonoids from the plant material, followed by purification techniques such as chromatography to obtain the desired compound in a pure form .
Myrciacitrin V is classified as a flavonoid glycoside. Flavonoids are polyphenolic compounds known for their diverse biological activities, and glycosides are compounds where a sugar molecule is bound to a non-sugar moiety. This classification highlights its potential health benefits and applications in pharmacology.
The synthesis of Myrciacitrin V can be achieved through various chemical methods, including extraction from natural sources and synthetic organic chemistry approaches. The extraction typically involves:
In one study, a validated high-throughput HPLC method was developed for analyzing flavonol compounds, which may include Myrciacitrin V among others . This method utilizes a monolithic column that enhances separation efficiency while reducing analysis time.
The molecular structure of Myrciacitrin V consists of a flavonoid backbone with specific hydroxyl and glycoside functional groups. The detailed structure includes:
The molecular formula and mass of Myrciacitrin V can be determined through spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into its structural characteristics.
Myrciacitrin V may undergo various chemical reactions typical of flavonoids, including:
Studies have shown that flavonoids can participate in redox reactions, contributing to their antioxidant properties. The stability of Myrciacitrin V under different pH levels and temperatures is also an area of investigation, impacting its reactivity .
The mechanism of action of Myrciacitrin V involves several pathways:
Experimental data indicate that Myrciacitrin V exhibits significant inhibition against certain enzymes, contributing to its potential therapeutic effects.
Myrciacitrin V typically appears as a crystalline solid with specific melting points that can be determined through differential scanning calorimetry.
Relevant data on these properties can be obtained through laboratory analyses, including spectrophotometric measurements.
Myrciacitrin V has several scientific uses:
Research continues to explore additional applications and efficacy in various fields, emphasizing the importance of this compound in both traditional medicine and modern therapeutic contexts.
Myrciacitrin V is a flavanone glycoside, a subclass of flavonoids characterized by a 15-carbon skeleton (C6-C3-C6) with a saturated heterocyclic C ring and a sugar moiety attached at position 7. Its core structure consists of myricetin (3,5,7,3',4',5'-hexahydroxyflavone) linked to a rhamnose sugar, distinguishing it from simpler aglycones like naringenin [1] [4]. The compound falls under the O-glycoside category, where the sugar unit is bound to a hydroxyl group of the flavanone backbone. Key structural features include:
Table 1: Classification and Key Features of Myrciacitrin V
Property | Description |
---|---|
IUPAC Name | Not fully standardized in literature |
Parent Flavonoid | Myricetin (Hexahydroxyflavone) |
Glycosidic Linkage | O-Glycoside (C7 position) |
Sugar Unit | α-L-Rhamnose |
Molecular Formula | C₂₁H₂₀O₁₃ (predicted) |
Structural Class | Flavanone glycoside |
Myrciacitrin V was first isolated in 2002 alongside analogs III and IV from the leaves of Brazilian endemic plant Myrcia multiflora DC. (Myrtaceae). This discovery occurred during bioactivity-guided fractionation targeting aldose reductase inhibitors—enzymes implicated in diabetic complications [6]. Researchers employed sequential solvent extraction (hexane, ethyl acetate) followed by chromatographic techniques (silica gel, HPLC), identifying Myrciacitrin V as a minor constituent in the ethyl acetate fraction. The compound’s structure was elucidated using:
Myrciacitrin V exemplifies the biomedical potential of neotropical Myrtaceae. Myrcia species have ethnopharmacological relevance in South American traditional medicine for managing diabetes, inflammation, and microbial infections [1] [8]. Specifically:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7